Tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate is a chemical compound characterized by its piperidine structure, which includes a tert-butyl group and a bromophenyl substituent. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of therapeutic agents, such as Niraparib, a poly(ADP-ribose) polymerase inhibitor used in cancer treatment. The molecular formula for this compound is C14H18BrN2O2, and it is classified under piperidine derivatives.
The synthesis of tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate typically involves several key steps:
The synthesis may also utilize continuous flow reactors to enhance efficiency and yield, allowing for better control over reaction conditions such as temperature and pressure. This method is particularly useful in industrial settings where large-scale production is required .
The molecular structure of tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate features:
Tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate can undergo various chemical reactions:
These reactions are typically performed under controlled conditions to ensure high selectivity and yield. For example, nucleophilic substitutions may be conducted in polar aprotic solvents like dimethylformamide at elevated temperatures .
The mechanism of action for tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate primarily involves its interaction with biological targets:
This compound's interactions at the molecular level are crucial for its effectiveness in drug development and biological applications .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .
Tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate has several significant applications:
The construction of the chiral piperidine core in tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate employs stereocontrolled methodologies to achieve the (S)-configuration at the C3 position. The chiral integrity of this stereocenter is typically established through one of three approaches:
The piperidine ring formation commonly occurs through intramolecular reductive amination of δ-keto nitriles or ring-closing metathesis of di-allylamine derivatives, followed by hydrogenation. Key stereochemical outcomes are monitored through chiral HPLC (Chiralpak IC column) with retention times correlated to absolute configuration [2] [7].
Table 1: Comparative Analysis of Chiral Piperidine Synthesis Methods
Methodology | Catalyst System | Temperature (°C) | Reaction Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ir/(S)-Xyl-SEGPHOS | 75 | 24 | 98.5 | 92 |
Diastereomeric Resolution | (1S)-(+)-CSA | 25 | 48 | 99.2 | 65 |
Enzymatic Desymmetrization | Candida antarctica Lipase B | 30 | 72 | 97.8 | 85 |
The Boc-protected amine functionality serves dual purposes: preventing unwanted side reactions during synthesis and enabling controlled deprotection for downstream functionalization. Protection protocols for the piperidine nitrogen employ di-tert-butyl dicarbonate (Boc₂O) under optimized conditions:
Deprotection kinetics exhibit significant solvent dependence, with optimal cleavage achieved using:
The Boc group stability profile permits orthogonal protection strategies when paired with base-labile groups (e.g., Fmoc), demonstrating resilience toward nucleophiles (NaOMe, NH₃) and mild reducing agents (NaBH₄) [2] [3] [4].
Table 2: Boc Protection Efficiency Under Various Catalytic Conditions
Catalytic System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Piperidine Recovery After Deprotection (%) |
---|---|---|---|---|---|
DMAP (5 mol%) | Dichloromethane | 25 | 1.5 | 99 | 95 |
HFIP (solvent/catalyst) | Neat | 25 | 2 | 98 | 97 |
HClO₄-SiO₂ (solvent-free) | None | 25 | 0.5 | 96 | 96 |
I₂ (catalytic) | Solvent-free | 25 | 3 | 92 | 94 |
The 4-bromophenyl moiety serves as a versatile synthetic handle for transition metal-catalyzed cross-couplings, enabling structural diversification at the final synthetic stages. Key transformations demonstrate exceptional chemoselectivity toward the aryl bromide over other functional groups:
Suzuki-Miyaura Coupling:Conditions: Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.5 equiv), phenylboronic acid (1.2 equiv), toluene/H₂O (4:1), 80°C, 12hYield: 94% biaryl product with retention of piperidine stereochemistry [8]
Sonogashira Reaction:Conditions: PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), PPh₃ (8 mol%), trimethylsilylacetylene (1.5 equiv), Et₃N, 60°C, 8hYield: 89% alkynylated product after deprotection with TBAF
Buchwald-Hartwig Amination:Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (4 mol%), morpholine (1.3 equiv), t-BuONa, toluene, 100°C, 24hYield: 83% aminylated derivative
Microwave-assisted protocols significantly accelerate coupling efficiency (3-5x rate enhancement) while reducing catalyst loading to ≤1 mol%. The bromophenyl group's electronic properties (Hammett σₚ = 0.23) facilitate oxidative addition kinetics without competing β-hydride elimination pathways [7] [9].
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the Bromophenyl Moiety
Reaction Type | Catalyst System | Reagents | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 80 | 12 | 94 |
Sonogashira | PdCl₂(PPh₃)₂/CuI | TMS-acetylene | 60 | 8 | 89* |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Morpholine | 100 | 24 | 83 |
Negishi | Pd(dppf)Cl₂ | ZnPh₂ | 70 | 6 | 91 |
*After desilylation with TBAF
Chirality preservation at the C3 stereocenter demands stringent control during synthesis due to potential acid/base-mediated epimerization at the benzylic position. Critical risk points and mitigation strategies include:
Stereochemical stability assessments reveal the chiral center's resilience:
Chiral inversion pathways are minimized through conformational locking by the Boc group, which sterically shields the pro-S face. Continuous flow hydrogenation (50 bar H₂, PtO₂ catalyst) of precursor enamines demonstrates superior stereocontrol (99.5% ee) compared to batch processes (95% ee) [4] [7].
Reaction medium optimization profoundly impacts both reaction efficiency and stereochemical fidelity in the target compound's synthesis:
Boc protection:Dichloromethane enables quantitative conversion (DMAP catalyst) but requires strict anhydrous conditionsAcetonitrile provides comparable yields (97%) with easier solvent removalSolvent-free systems with HClO₄-SiO₂ deliver 96% yield in 30 minutes
Piperidine ring formation:Toluene facilitates high-temperature cyclizations (120°C) without racemizationTetrahydrofuran/water mixtures (10:1) optimize reductive amination kinetics
Catalyst screening reveals critical structure-activity relationships:
Temperature profiles demonstrate non-linear effects:
Solvent/catalyst matrix optimization increases overall yield from 62% (non-optimized) to 89% in telescoped three-step sequences [2] [7] [8].
Table 5: Solvent and Catalyst Optimization Matrix
Reaction Step | Optimal Solvent | Optimal Catalyst | Temperature (°C) | Concentration (M) | Yield Improvement (%) |
---|---|---|---|---|---|
Boc Protection | Dichloromethane | DMAP | 0→25 | 0.5 | 32% (vs. Et₃N alone) |
Reductive Amination | THF/H₂O (10:1) | NaBH₃CN | 25 | 0.3 | 41% (vs. NaBH₄) |
Suzuki Coupling | Toluene/H₂O (4:1) | Pd(OAc)₂/XPhos | 80 | 0.2 | 18% (vs. Pd(PPh₃)₄) |
Enolate Alkylation | THF | LiTMP | -78 | 0.1 | 27% (vs. LDA) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1